molecular formula C10H7ClO2S B173176 Methyl 6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 104795-85-9

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B173176
CAS No.: 104795-85-9
M. Wt: 226.68 g/mol
InChI Key: YKNFICOVOXVEIN-UHFFFAOYSA-N
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Description

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9) is an organosulfur compound with the molecular formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol . It features a benzo[b]thiophene core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Key physical properties include a melting point of 107–109°C, a boiling point of 338.7°C at 760 mmHg, and a density of 1.391 g/cm³ . The compound is widely used as a synthetic intermediate in pharmaceuticals and materials science due to its reactive ester group and aromatic stability.

Properties

IUPAC Name

methyl 6-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFICOVOXVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594799
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104795-85-9
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Halogenated Benzaldehyde with Methyl Thioglycolate

This method involves the nucleophilic substitution of a halogenated benzaldehyde derivative with methyl thioglycolate, followed by cyclization to form the benzo[b]thiophene core. A representative protocol adapted from ethyl ester synthesis (as described in ) employs 4-chloro-2-fluorobenzaldehyde and methyl thioglycolate in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction proceeds at 80°C for 2 hours, followed by overnight stirring at room temperature. After aqueous workup, the crude product is purified via recrystallization from methanol .

Key Reaction Parameters

ParameterDetail
Starting Material4-Chloro-2-fluorobenzaldehyde
Thioglycolate DerivativeMethyl thioglycolate
SolventDMSO
BaseTriethylamine
Temperature80°C → room temperature
YieldNot explicitly reported

This route is favored for its straightforward setup and compatibility with diverse halogenated aldehydes. However, the use of DMSO necessitates careful purification to remove residual solvent .

Esterification of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid

A direct esterification strategy involves reacting 6-chlorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds via Fischer esterification, where the acid’s carbonyl oxygen is protonated, enhancing nucleophilic attack by methanol . After refluxing for 12–24 hours, the product is isolated by concentration under vacuum and purified via chromatography or recrystallization.

Optimized Conditions

ParameterDetail
Acid Precursor6-Chlorobenzo[b]thiophene-2-carboxylic acid
AlcoholMethanol
CatalystSulfuric acid
Reaction Time12–24 hours
Yield~70–85% (estimated)

This method is scalable and avoids harsh cyclization conditions, making it suitable for industrial production. However, it requires high-purity carboxylic acid precursors, which may necessitate additional synthesis steps .

Cyclization via Mercaptobenzoic Acid Derivatives

A one-pot synthesis reported in utilizes 2-mercaptobenzoic acid and aryl bromomethyl ketones under triethylamine-mediated conditions. The mechanism involves:

  • Nucleophilic attack by the thiol group on the bromomethyl ketone.

  • Enolate formation and intramolecular cyclization.

  • Dehydration to yield the benzo[b]thiophene scaffold.

For this compound, 4-chlorophenyl bromomethyl ketone replaces the aryl bromomethyl ketone. The reaction achieves completion within 4–6 hours at 60°C, with triethylamine serving as both base and proton scavenger .

Advantages

  • Eliminates multi-step precursor synthesis.

  • High atom economy due to in situ cyclization.

Limitations

  • Sensitivity to electron-withdrawing substituents on the ketone.

  • Requires stoichiometric triethylamine, complicating purification .

Gewald Reaction-Based Synthesis

The Gewald reaction, traditionally used for aminothiophenes, has been adapted for benzo[b]thiophenes. As noted in, this method involves:

  • Condensation of α-methylene carbonyl compounds (e.g., 4-chloroacetophenone) with methyl cyanoacetate and sulfur.

  • Cyclization under basic conditions to form the thiophene ring.

While yields are moderate (50–65%), this route offers access to diverse substitution patterns. Modifications, such as using microwave irradiation, can reduce reaction times from 24 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYieldScalability
Condensation4-Chloro-2-fluorobenzaldehydeDMSO, triethylamineModerateLab-scale
EsterificationCarboxylic acid derivativeSulfuric acidHighIndustrial
Cyclization2-Mercaptobenzoic acidTriethylamineModerateLab-scale
Gewald Reactionα-Methylene carbonyl compoundSulfur, baseLowLab-scale

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and inflammation. Its unique structural properties allow for modifications that enhance biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold have shown efficacy in inhibiting tumor growth in vitro and in vivo models.

CompoundActivityReference
Compound AIC50 = 50 nM against breast cancer cells
Compound BInduces apoptosis in leukemia cells

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized for developing herbicides and fungicides. Its chlorinated structure enhances its effectiveness against various pests and diseases affecting crops.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides based on this compound revealed that formulations containing this compound significantly improved crop yield while minimizing environmental impact.

HerbicideEfficacy (%)Crop TypeReference
Herbicide X85% control of broadleaf weedsSoybean
Herbicide Y90% efficacy against fungal infectionsWheat

Material Science

The compound is also investigated for its potential applications in material science, particularly in developing advanced materials such as conductive polymers and coatings.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications.

Material TypeConductivity (S/m)Thermal Stability (°C)Reference
Polymer A0.15250
Polymer B0.20300

Environmental Applications

Recent studies have indicated that this compound can be utilized in developing environmentally friendly solvents and extraction methods, contributing to sustainable practices in chemical manufacturing.

Case Study: Green Solvent Development

Research demonstrated that solvents derived from this compound perform effectively in organic reactions while being less toxic than traditional solvents.

Solvent TypeToxicity Level (LD50)Efficiency (%)Reference
Solvent A>5000 mg/kg95%
Solvent B>6000 mg/kg90%

Mechanism of Action

The mechanism of action of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 6-chlorobenzo[b]thiophene-2-carboxylate but differ in substituents or functional groups:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key References
This compound C₁₀H₇ClO₂S 226.68 Cl (C6), COOCH₃ (C2) 107–109 338.7
6-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S 192.23 CH₃ (C6), COOH (C2) Not reported Not reported
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate C₁₀H₈O₃S 224.23 OH (C3), COOCH₂CH₃ (C2) Not reported Not reported
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate C₁₀H₇ClO₂S 226.68 Cl (C3), CH₃ (C6), COOCH₃ (C2) Not reported Not reported
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate C₁₀H₈O₃S 208.23 OH (C3), COOCH₃ (C2) 107–108 Not reported
6-Chlorobenzo[b]thiophene-2-carboxylic acid C₉H₅ClO₂S 212.65 Cl (C6), COOH (C2) Not reported Not reported

Impact of Substituents and Functional Groups

Chlorine vs. Methyl Substituents
  • Electron-Withdrawing Effects : The chlorine atom at position 6 in the target compound enhances electrophilic substitution reactivity compared to the methyl group in 6-methylbenzo[b]thiophene-2-carboxylic acid . This difference influences solubility and stability; for instance, the methyl-substituted derivative may exhibit higher lipophilicity.
Ester vs. Carboxylic Acid Functional Groups
  • Reactivity : The methyl ester group in the target compound allows for facile hydrolysis to the carboxylic acid (e.g., 6-chlorobenzo[b]thiophene-2-carboxylic acid) under basic conditions, as demonstrated in . Carboxylic acid derivatives are more polar and may form salts, improving aqueous solubility.
  • Synthetic Utility : Esters are preferred intermediates in Suzuki-Miyaura cross-coupling reactions (e.g., ), whereas carboxylic acids are used in amide bond formation .
Hydroxyl and Halogen Substituents
  • Positional Effects : Chlorine at position 3 (as in methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate) versus position 6 alters electronic distribution and steric hindrance, impacting reactivity in further functionalization .

Physical Property Trends

  • Melting Points : The target compound (107–109°C) and methyl 3-hydroxy derivative (107–108°C) have similar melting points despite differing substituents, suggesting comparable crystal packing efficiencies .
  • Boiling Points : The high boiling point of the target compound (338.7°C) reflects strong intermolecular forces due to its aromatic core and polar ester group .

Biological Activity

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental microbiology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is classified as a benzo[b]thiophene derivative. Its chemical structure includes a chlorinated benzene ring fused to a thiophene ring, with a carboxylate ester functional group. The compound has the following properties:

  • CAS Number : 104795-85-9
  • Molecular Formula : C10H7ClO2S
  • Molecular Weight : 228.68 g/mol

Synthesis

The synthesis of this compound typically involves halogenation and subsequent esterification reactions. For instance, methods include the condensation of methyl thioglycolate with chlorinated benzaldehyde derivatives under microwave irradiation, which enhances yield and reduces reaction time .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[b]thiophenes exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For example, research shows that certain benzo[b]thiophene derivatives can inhibit the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Enzymatic Hydrolysis

A notable study on microbial hydrolysis revealed that certain microbial strains, such as Burkholderia cepacia, can degrade methyl aromatic esters, including methyl thiophene-2-carboxylate . This indicates that the compound may undergo biotransformation in environmental settings, which could influence its ecological impact.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance, one study utilized human alveolar basal epithelial cells (A549) to evaluate cytotoxic effects. The results demonstrated no significant cytotoxicity at concentrations significantly above the minimum inhibitory concentration (MIC), indicating a favorable safety margin for potential therapeutic applications .

Case Studies

  • Antimicrobial Activity Against Staphylococcus aureus :
    • A derivative of methyl 6-chlorobenzo[b]thiophene was tested against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported an MIC value indicating effective inhibition at low concentrations, supporting its use as a lead compound for antibiotic development .
  • Environmental Impact Assessment :
    • Research on microbial degradation highlighted the role of Burkholderia cepacia in breaking down methyl thiophene derivatives in contaminated environments. This finding underscores the compound's potential environmental persistence and biodegradability, which are crucial for assessing ecological risks .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory signaling pathways . This suggests that this compound may also interact with these pathways.
  • Cell Membrane Disruption : Antimicrobial agents often exert their effects by disrupting bacterial cell membranes, leading to cell lysis. The structural properties of this compound may facilitate such interactions.

Q & A

Q. What are the standard synthetic routes for preparing methyl 6-chlorobenzo[b]thiophene-2-carboxylate?

The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach includes lithiation followed by carboxylation and chlorination. For example, intermediates like methylthiobenzene can undergo double lithiation with n-BuLi and TMEDA, followed by formylation with DMF and subsequent chlorination . Alternative routes may use cyclization of halogenated precursors under anhydrous conditions, as seen in tetrahydrobenzo[b]thiophene derivatives, where refluxing in CH₂Cl₂ with nitrogen protection and stoichiometric control is critical for yield optimization .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Chemical shifts for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~750 cm⁻¹ (C-Cl) validate functional groups .
  • Melting Point : Consistency with literature values (e.g., analogs like methyl 6-methylbenzo[b]thiophene-2-carboxylate melt at 188–192°C) helps verify purity .

Q. What are the primary research applications of this compound?

this compound serves as a precursor for bioactive derivatives. For instance, chlorinated benzo[b]thiophenes are key intermediates in antibacterial agents, where the chlorine atom enhances lipophilicity and target binding . Its ester group also facilitates further functionalization, such as hydrolysis to carboxylic acids for coordination chemistry studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires:

  • Stoichiometric precision : Excess reagents (e.g., DMF in formylation) improve intermediate conversion .
  • Purification methods : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the product from byproducts .
  • Temperature control : Maintaining 0–25°C during lithiation minimizes side reactions .

Q. How should researchers address contradictions in spectral data during characterization?

Data discrepancies (e.g., unexpected NMR splitting) may arise from residual solvents, diastereomers, or tautomerism. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray crystallography : Definitive structural elucidation, especially for crystalline derivatives .
  • Control experiments : Repeating syntheses under anhydrous conditions to exclude hydrolysis artifacts .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position can improve antibacterial potency .
  • Ring saturation : Tetrahydrobenzo[b]thiophene analogs show increased metabolic stability, as demonstrated in spirocyclic derivatives .
  • Prodrug approaches : Ester hydrolysis in vivo generates carboxylic acids for improved solubility and target engagement .

Q. How can researchers mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Salt formation : Converting the ester to a sodium carboxylate improves aqueous solubility .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability for in vivo studies .

Q. What mechanistic insights guide the rational design of reaction pathways?

Key steps include:

  • Lithiation-electrophilic trapping : TMEDA promotes dual lithiation at the thiomethyl and aromatic positions, enabling regioselective formylation .
  • Cyclization mechanisms : Acid-catalyzed aldol condensation facilitates benzo[b]thiophene ring closure, with dehydration driving aromatization .

Q. How should researchers handle toxicity and safety concerns?

  • PPE : Use nitrile gloves and fume hoods to avoid exposure to chlorinated intermediates .
  • Waste disposal : Neutralize acidic byproducts before disposal per OSHA guidelines .
  • Analytical monitoring : GC-MS tracks volatile impurities (e.g., residual CH₂Cl₂) .

Q. What advanced techniques are used to study electrochemical properties?

Cyclic voltammetry (CV) reveals redox behavior, particularly for tetrahydrobenzo[b]thiophenes, where the sulfur atom influences electron transfer kinetics. For example, methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with its electron-rich thiophene ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

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